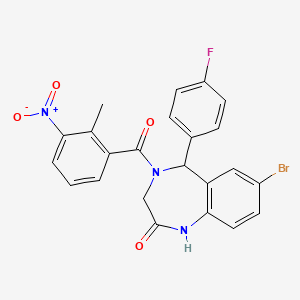

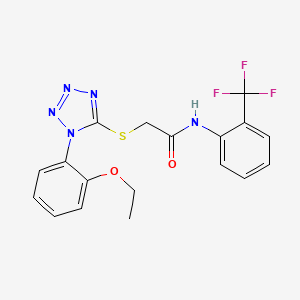

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan and thiophene are both heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . Furan has an oxygen atom in its five-membered ring, while thiophene has a sulfur atom . Thiadiazole is another type of heterocyclic compound that contains two nitrogen atoms and one sulfur atom in its five-membered ring .

Synthesis Analysis

The synthesis of compounds containing furan and thiophene often involves reactions with systems containing C=O and C=N groups . An efficient and metal-free approach to the construction of diverse functionalized furan derivatives has been developed from ene-yne-ketones and 1,3,5-triazinanes .Molecular Structure Analysis

The molecular structure of these compounds can be quite complex. For example, in the case of thiophene, it is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

Thiosemicarbazides, which are related to thiadiazoles, have been used in organic synthesis to produce several heterocycles . Their reactions with systems containing C=O and C=N groups is one of the methods for the preparation of biologically active compounds .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- Research has focused on understanding the reactivity of similar furan and thiophene-containing compounds under various conditions. For example, the synthesis and reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases have led to the formation of diverse derivatives, showcasing the potential for generating a wide range of molecules from a core structure for further application in drug development and material science (Remizov, Pevzner, & Petrov, 2019).

Biological Activities

- Compounds containing thiadiazole and furan rings have been synthesized and tested for their biological activities, including antimicrobial and nematicidal effects. Such studies highlight the potential of these molecules in developing new treatments for infections and parasitic infestations (Reddy, Rao, Yakub, & Nagaraj, 2010).

Molecular Interactions and Drug Design

- The structural motifs present in these compounds, including the thiadiazole ring, have been explored for their interactions with biological molecules. This research is crucial for drug design, as it provides insights into how these compounds can be optimized for better efficacy and reduced toxicity in therapeutic applications (Franchetti et al., 1995).

Antiprotozoal Agents

- Research into dicationic imidazo[1,2-a]pyridines, which share structural similarities with the specified compound, has shown significant antiprotozoal activity, suggesting potential applications in combating diseases caused by protozoan parasites (Ismail et al., 2004).

Advanced Material Synthesis

- The synthesis of novel compounds with furan and thiophene rings has implications in material science, particularly in the development of new organic semiconductors, photovoltaic materials, and sensors. These applications benefit from the unique electronic properties of the furan and thiophene rings, which can be tuned through chemical modifications for specific functionalities (Carpenter & Chadwick, 1985).

Mécanisme D'action

Target of Action

Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

Thiophene derivatives are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties .

Pharmacokinetics

Thiophene derivatives are known to have good solubility in most organic solvents, which could potentially affect their bioavailability .

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Action Environment

The stability and efficacy of thiophene derivatives could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S2/c1-9-12(22-17-16-9)13(18)15-8-14(19,10-4-5-20-7-10)11-3-2-6-21-11/h2-7,19H,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRLOLMPPOFXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970480.png)

![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)

![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2970482.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2970485.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2970495.png)